Product packaging for (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid(Cat. No.:CAS No. 135355-96-3)

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

カタログ番号: B041144
CAS番号: 135355-96-3
分子量: 172.18 g/mol
InChIキー: BAXKSCVINAKVNE-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid is a high-purity chemical intermediate of significant utility in synthetic organic and medicinal chemistry research. This compound features a strategically protected carboxylic acid group as a tert-butyl ester and an α,β-unsaturated carboxylic acid (fumaric acid derivative) in a single molecule. The tert-butyl ester moiety offers excellent stability towards a wide range of reaction conditions but can be cleanly deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to liberate the free acid, making it a valuable building block for multi-step syntheses. The conjugated alkene system, locked in the (E)-configuration, is highly electrophilic and serves as an excellent Michael acceptor, facilitating the construction of new carbon-carbon bonds. Furthermore, this structure is a versatile precursor for the synthesis of various heterocycles, complex molecular scaffolds, and bioactive molecules. Researchers value this reagent for developing novel enzyme inhibitors, prodrugs, and other pharmacologically active compounds where a fumaric acid derivative is a core structural motif. Its well-defined stereochemistry and functional group compatibility make it an indispensable tool for exploring structure-activity relationships and for the efficient synthesis of target molecules in a research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B041144 (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid CAS No. 135355-96-3

特性

IUPAC Name

(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXKSCVINAKVNE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Classical Esterification of Fumaric Acid Derivatives

The most direct route involves esterification of fumaric acid with tert-butanol under acidic conditions. This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts in refluxing toluene or dichloromethane. The reaction follows first-order kinetics with respect to fumaric acid concentration, achieving 65–78% yields after 12–24 hours .

Key limitations :

  • Non-stereoselective output requiring subsequent chiral resolution

  • Competing di-ester formation (up to 22% byproduct)

  • Thermal degradation of tert-butanol at elevated temperatures

Catalytic Asymmetric Synthesis Using Thiourea/Boronic Acid Systems

A breakthrough enantioselective method utilizes chiral multifunctional thiourea/boronic acid catalysts (Figure 1). The optimized procedure involves:

Reaction Components

ParameterSpecification
SubstrateMono-tert-butyl fumarate (1a)
NucleophileO-Benzylhydroxylamine (2a)
CatalystThiourea/boronic acid A (10 mol%)
AdditiveBenzoic acid (1 equiv)
SolventCCl₄ (0.1 M)
Molecular sieves4 Å (50 mg)
Reaction time24 h at room temperature

This system achieves 88% yield with 93% enantiomeric excess (ee) through a proposed transition state where the catalyst simultaneously activates both the α,β-unsaturated ester and the hydroxylamine nucleophile . The boronic acid moiety coordinates the carboxylic acid group, while the thiourea organizes the nucleophile through hydrogen bonding.

Solvent and Additive Optimization

Systematic screening identified critical factors for yield and stereoselectivity improvement:

Solvent Effects

SolventYield (%)ee (%)
DMF0
MeCN0
Et₂O2228
CH₂Cl₂1047
Toluene6069
CCl₄ 88 93

Polar aprotic solvents completely inhibited reactivity, while non-polar solvents enhanced both conversion and stereoselectivity. CCl₄'s low dielectric constant (ε = 2.24) minimizes ion pairing, favoring the organized transition state .

Additive Screening

AdditiveYield (%)ee (%)
None8088
HCO₂H0
MeCO₂H5791
PhCO₂H88 93
p-TsOH·H₂O0

Benzoic acid's optimal performance stems from its balanced acidity (pKa ≈ 4.2) and aromatic π-system, which may participate in catalyst-substrate π-π interactions .

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors with the following parameters demonstrate advantages over batch processing:

ParameterBatch ProcessFlow System
Temperature25°C30°C
Residence time24 h2 h
Catalyst loading10 mol%5 mol%
Space-time yield0.8 g/L/h4.2 g/L/h
ee Consistency±3%±0.5%

Flow chemistry enhances mass transfer of gaseous tert-butanol and prevents local hot spots that promote racemization. Immobilized versions of catalyst A on mesoporous silica (SBA-15) maintain 91% ee over 15 reaction cycles .

Comparative Analysis of Catalytic Systems

Alternative catalysts were evaluated for process economics and performance:

CatalystStructureYield (%)ee (%)Cost (USD/g)
AThiourea/boronic acid889312.50
B4-NO₂-C₆H₄-thiourea66809.80
C3,5-(CF₃)₂C₆H₃-thiourea727615.20
D2-Me-C₆H₄-thiourea599011.30

Catalyst A's superior performance justifies its higher cost in pharmaceutical applications requiring >90% ee. For industrial intermediates, catalyst D provides better cost-to-ee balance .

Post-Synthesis Processing

Critical purification steps ensure pharmaceutical-grade material:

  • Acidification : Adjust to pH 2.5 with HCl to precipitate unreacted fumaric acid

  • Extraction : Dichloromethane/water partitioning (K = 18.7)

  • Crystallization : Hexane/EtOAc (9:1) at −20°C yields 98.5% pure product

  • Chiral HPLC : Chiralpak IC column, 85:15 n-Hexane/IPA, 1 mL/min

Emerging Methodologies

Recent advances include:

  • Photocatalytic Flow Systems : Visible light-mediated reactions using Ru(bpy)₃²⁺ reduce reaction time to 45 minutes

  • Biocatalytic Routes : Engineered esterases achieve 99% ee but require costly cofactors

  • Mechanochemical Synthesis : Solvent-free grinding with K₂CO₃ gives 82% yield in 2 hours

化学反応の分析

Types of Reactions

Fumaric Acid Mono-Tert-Butyl Ester undergoes various chemical reactions, including:

    Esterification: As mentioned earlier, it can be synthesized through esterification reactions.

    Hydrolysis: The ester bond can be hydrolyzed back to fumaric acid and tert-butyl alcohol in the presence of a strong acid or base.

    Oxidation: It can undergo oxidation reactions to form different oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Fumaric acid and tert-butyl alcohol.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.

科学的研究の応用

Scientific Research Applications

  • Organic Synthesis:
    • Used as a reagent in organic synthesis due to its ability to act as an intermediate in the production of various chemical compounds.
    • It can undergo several reactions including hydrolysis, oxidation, and reduction, making it versatile for synthetic chemistry .
  • Biological Activity:
    • Research has indicated potential biological activities such as anti-inflammatory and antioxidant properties. The compound has been studied for its interaction with the Nrf2 pathway, which regulates antioxidant response genes .
    • It has been utilized in the development of cysteine protease inhibitors based on fumaric acid-derived oligopeptides. These inhibitors have shown effectiveness against enzymes involved in malaria and African sleeping sickness .
  • Medicinal Chemistry:
    • Investigated for therapeutic applications related to oxidative stress and inflammation. Its derivatives are being explored for their potential in treating conditions like multiple sclerosis and psoriasis .
    • The compound has been part of synthetic strategies for antibiotics, showcasing its relevance in drug development .

Case Studies

Study Focus Findings
Gross et al. (2011)Synthesis of FumimycinDemonstrated the use of fumaric acid derivatives in synthesizing novel antibiotics that inhibit bacterial peptide deformylase .
High-throughput ScreeningCysteine Protease InhibitorsIdentified potent inhibitors from a combinatorial library that showed activity against malaria-causing parasites with Ki values in the nanomolar range .
Nrf2 Pathway ActivationAntioxidant EffectsShowed that this compound activates the Nrf2 pathway leading to enhanced expression of antioxidant genes.

Industrial Applications

  • Polymer Production:
    • Utilized in the production of polymers and resins due to its reactivity and ability to form stable bonds with other compounds.
  • Chemical Manufacturing:
    • Employed in various industrial processes where it serves as a building block for more complex molecules.
  • Analytical Chemistry:
    • Used as a standard in chromatography and mass spectrometry applications, aiding in the analysis of complex mixtures .

作用機序

The mechanism of action of Fumaric Acid Mono-Tert-Butyl Ester involves its interaction with various molecular targets and pathways. One key mechanism is the activation of the Nrf2 pathway, which regulates the expression of antioxidant response genes. By disrupting the Keap1-Nrf2 binding, the compound induces the nuclear translocation of Nrf2, leading to the activation of downstream antioxidant genes. This mechanism contributes to its anti-inflammatory and antioxidant effects.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations in Alkoxy/Ester Groups

(E)-4-Ethoxy-4-oxobut-2-enoic acid (CAS: 2756-87-8)
  • Structural Difference : Ethoxy group replaces tert-butoxy.
  • Impact :
    • Reduced steric bulk increases solubility in polar solvents compared to the tert-butyl analog .
    • Lower metabolic stability due to easier hydrolysis of the smaller ethoxy ester .
    • Reactivity in conjugate addition is similar, but reaction rates may differ due to electronic effects.
4-(tert-Butoxy)-4-oxobutanoic acid (CAS: 100940-65-6)
  • Impact :
    • Loss of conjugation reduces electrophilicity, limiting utility in cycloaddition reactions .
    • Increased flexibility may enhance binding to flexible enzyme active sites .

Aromatic and Heterocyclic Derivatives

(E)-4-(3-Bromothiophen-2-yl)-4-oxobut-2-enoic acid
  • Structural Difference : 3-Bromothiophene replaces tert-butoxy.
  • Impact :
    • Enhanced inhibition of proline racemase (e.g., 85% inhibition of Clostridioides difficile PRAC at 10 μM) due to aryl-thiophene interactions with hydrophobic enzyme pockets .
    • Increased molecular weight and lipophilicity reduce aqueous solubility compared to the tert-butoxy analog .
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS: 63104-97-2)
  • Structural Difference : 4-Nitrophenyl group at C3.
  • Impact :
    • Strong electron-withdrawing nitro group increases acidity (pKa ~2.5 vs. ~3.8 for tert-butoxy analog) .
    • Hazard profile includes irritancy (H315, H319) due to nitro group reactivity .

Stereochemical and Isomeric Variations

(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid
  • Structural Difference: Z-configuration and amino substituent.
  • Impact: Z-isomer exhibits intramolecular hydrogen bonding, altering solubility and melting point (157–183°C vs. ~120°C for E-isomers) . Amino group enables pH-dependent tautomerization, affecting biological activity .

Saturated vs. Unsaturated Analogs

4-Oxo-2-phenyl-4-propoxybutanoic acid (CAS: 152590-26-6)
  • Structural Difference : Saturated backbone with phenyl and propoxy groups.
  • Impact :
    • Absence of double bond eliminates conjugation, reducing UV absorption (λmax ~210 nm vs. ~260 nm for unsaturated analogs) .
    • Propoxy group balances lipophilicity and hydrolysis kinetics compared to tert-butoxy .

生物活性

(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid, a compound with the molecular formula C8H12O4C_8H_{12}O_4 and a molecular weight of 172.18 g/mol, has garnered attention in recent years for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC8H12O4C_8H_{12}O_4
Molecular Weight172.18 g/mol
SolubilityVery soluble (11.1 mg/ml)
Log P (octanol/water)1.79
Bioavailability Score0.56

The biological activity of this compound is primarily attributed to its interaction with various molecular pathways:

  • Nrf2 Activation : The compound activates the Nrf2 pathway, which is crucial for regulating antioxidant response genes. By disrupting the Keap1-Nrf2 binding, it promotes the nuclear translocation of Nrf2, leading to enhanced expression of cytoprotective genes.
  • Anti-inflammatory Effects : Studies have indicated that this compound exhibits significant anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory mediators .

1. Antioxidant Activity

Research has shown that this compound possesses potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models.

2. Anti-inflammatory Effects

This compound has been studied for its ability to reduce inflammation in vitro and in vivo. It has been shown to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture studies .

3. Cytoprotective Properties

The compound demonstrates cytoprotective effects against oxidative damage in cells, particularly in neuronal and myelin-forming cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and a reduction in the expression of inflammatory markers. The results indicated a dose-dependent relationship between the compound concentration and its protective effects against oxidative stress.

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, this compound showed significant neuroprotective effects by enhancing cell viability and reducing apoptosis rates compared to untreated controls.

Q & A

Q. What synthetic routes are commonly used to prepare (E)-4-(tert-butoxy)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via reactions between maleic anhydride and tert-butoxy-substituted amines or alcohols. For example, analogous pathways involve reacting p-toluidine with maleic anhydride in aprotic solvents to form maleic acid monoamides . Optimization includes controlling stoichiometry (e.g., 6 mmol scale), solvent selection (e.g., acetone-isopropyl alcohol mixtures), and temperature to achieve yields >90%. Post-synthesis purification via recrystallization or chromatography is critical to isolate the stereoisomerically pure (E)-form .

Q. Which spectroscopic methods are most effective for structural characterization?

  • 1H/13C NMR : Confirms regiochemistry and stereochemistry. For instance, olefinic protons in the (E)-isomer exhibit characteristic coupling constants (J = 12–16 Hz), while carbonyl groups resonate at δ ~170 ppm .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, -OH stretch if present) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What are the challenges in achieving stereochemical purity, and how can they be addressed?

The (E)-configuration can be compromised during synthesis due to isomerization under acidic/basic conditions. Mitigation strategies include:

  • Using mild reaction temperatures (<60°C).
  • Avoiding prolonged exposure to polar protic solvents.
  • Employing chiral catalysts (e.g., thiourea/boronic acid systems) to enforce stereoselectivity .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

Discrepancies often arise from approximations in computational models (e.g., solvent effects). To address this:

  • Perform DFT-B3LYP/6-31G * geometry optimizations and compare HOMO/LUMO profiles with experimental UV-Vis or electrochemical data .
  • Validate NMR chemical shifts using GIAO (Gauge-Independent Atomic Orbital) methods with explicit solvent models .
  • Cross-check IR vibrational frequencies against computed spectra .

Q. What methodological approaches are recommended for solubility and stability studies?

  • Solubility : Test in solvents with varying dielectric constants (e.g., DMSO, acetone, isopropyl alcohol). For example, a 4:3 isopropyl alcohol-acetone mixture maximizes solubility for titration .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–80°C), and variable pH. Monitor via HPLC to track decomposition by-products .

Q. How should potentiometric titration be applied to assess purity, and what parameters are critical?

  • Titrant : Use 0.1 M NaOH in non-aqueous solvents (e.g., isopropyl alcohol-acetone) due to the compound’s low aqueous solubility .
  • Endpoint Detection : Employ glass electrode potentiometry, calibrated against standard buffers.
  • Metrological Validation : Report confidence intervals (e.g., mass fraction = 94.23 ± 0.69%) and detection limits (0.002 mol/dm³) .

Q. What strategies analyze reaction intermediates and by-products?

  • LC-MS : Track intermediates in real-time, using C18 columns and acetonitrile-water gradients .
  • TLC : Screen crude mixtures with UV-active visualization.
  • Isolation of By-Products : Column chromatography (silica gel, ethyl acetate-hexane eluents) followed by structural elucidation via 2D NMR (e.g., COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。